molecular formula C20H19N3O3 B2972360 1-(3-(1,2,4-Oxadiazol-3-yl)pyrrolidin-1-yl)-2-([1,1'-biphenyl]-4-yloxy)ethanone CAS No. 2034552-07-1

1-(3-(1,2,4-Oxadiazol-3-yl)pyrrolidin-1-yl)-2-([1,1'-biphenyl]-4-yloxy)ethanone

Cat. No.: B2972360
CAS No.: 2034552-07-1
M. Wt: 349.39
InChI Key: SCOMXFCGIONARH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3-(1,2,4-Oxadiazol-3-yl)pyrrolidin-1-yl)-2-([1,1'-biphenyl]-4-yloxy)ethanone (molecular formula: C₂₀H₁₉N₃O₃; molecular weight: 349.4 g/mol) is a heterocyclic compound featuring a pyrrolidine ring substituted with a 1,2,4-oxadiazole moiety at the 3-position and a biphenyl-4-yloxy ethanone group at the 1-position . The 1,2,4-oxadiazole ring is a nitrogen-oxygen heterocycle known for enhancing metabolic stability and binding affinity in medicinal chemistry, while the biphenyl group contributes to hydrophobic interactions with biological targets.

Properties

IUPAC Name

1-[3-(1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl]-2-(4-phenylphenoxy)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N3O3/c24-19(23-11-10-17(12-23)20-21-14-26-22-20)13-25-18-8-6-16(7-9-18)15-4-2-1-3-5-15/h1-9,14,17H,10-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCOMXFCGIONARH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1C2=NOC=N2)C(=O)COC3=CC=C(C=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues with Pyrrolidine-Oxadiazole Scaffolds

Compound 1a and 1b ():

  • Structure : 5-[2-(pyrrolidin-3-yl)oxyphenyl]-3-(4-pyridyl)-1,2,4-oxadiazole derivatives with phenylethyl substituents on pyrrolidine.
  • Key Differences : Replacement of the biphenylethoxy group with pyridyl and phenylethyl groups.
  • Implications : The pyridyl moiety may enhance solubility and hydrogen bonding compared to the hydrophobic biphenyl group. These compounds were synthesized for antiviral profiling, suggesting the oxadiazole-pyrrolidine scaffold’s relevance in antiviral drug design .

1-(3-(1,2,4-Oxadiazol-3-yl)pyrrolidin-1-yl)-2-(1H-indol-1-yl)ethanone ():

  • Structure : Replaces the biphenyl-4-yloxy group with an indole ring.
  • Molecular weight (296.32 g/mol) is lower than the target compound, possibly improving bioavailability.
  • Implications : Indole-containing derivatives may exhibit distinct target selectivity, such as serotonin receptor modulation .

Analogues with Alternative Heterocycles or Substitutents

2-([1,1'-Biphenyl]-4-yloxy)-1-(3-(tert-butylsulfonyl)pyrrolidin-1-yl)ethanone ():

  • Structure : Substitutes oxadiazole with a tert-butylsulfonyl group on pyrrolidine.
  • Key Differences: Sulfonyl groups improve solubility and hydrogen bonding.
  • Implications : The sulfonyl group may enhance enzyme inhibition (e.g., kinase targets) due to polar interactions .

(3-(1-[(2-Fluoro[1,1'-biphenyl]-4-yl)oxy]ethyl)-1H-pyrazol-1-yl)(4-iodophenyl)methanone ():

  • Structure: Features a fluorinated biphenyl group and an iodophenyl methanone.
  • Key Differences : Halogen substituents (F, I) increase molecular weight (512.31 g/mol) and may improve binding affinity via halogen bonding.
  • Implications : Enhanced metabolic stability and target engagement in radiopharmaceuticals or kinase inhibitors .

Analogues with Different Core Rings

Piperidin-1-yl Derivatives ():

  • Example : 1-[4-(3-Pyridin-4-yl-[1,2,4]oxadiazol-5-ylmethoxy)piperidin-1-yl]butan-1-one.
  • Key Differences : Piperidine (6-membered ring) vs. pyrrolidine (5-membered).
  • Implications : Piperidine derivatives may exhibit altered conformational flexibility and pharmacokinetic profiles, such as prolonged half-life .

Pyridin-2(1H)-one Derivatives ():

  • Example : 4-(4-Bromophenyl)-6-(4-hydroxy-3-methoxyphenyl)-2-oxo-1,2-dihydropyridine-3-carbonitrile.
  • Key Differences: Pyridinone core instead of oxadiazole-pyrrolidine.

Comparative Data Table

Compound Name / ID Molecular Formula Molecular Weight (g/mol) Key Substituents Potential Biological Activity
Target Compound C₂₀H₁₉N₃O₃ 349.4 Oxadiazole, biphenylethoxy Antiviral, enzyme inhibition
Compound 1a C₂₄H₂₃N₅O₂ 413.5 Pyridyl, phenylethyl Antiviral
C₁₆H₁₆N₄O₂ 296.3 Indole CNS modulation
C₂₄H₁₈FIN₂O₂ 512.3 Fluoro-biphenyl, iodo-methanone Radiopharmaceuticals
C₂₂H₂₇NO₄S 401.5 tert-Butylsulfonyl Kinase inhibition
Pyridin-2(1H)-one () C₁₉H₁₄BrN₃O₂ 400.2 Bromophenyl, nitrile Antioxidant (79.05% DPPH scavenging)

Research Findings and Implications

  • Antiviral Potential: The oxadiazole-pyrrolidine scaffold (target compound and derivatives) is associated with antiviral activity, likely due to interactions with viral proteases or polymerases .
  • Antioxidant Activity: Pyridinone derivatives () show significant antioxidant effects, highlighting the role of nitrile and bromophenyl groups in redox modulation. The target compound’s lack of these groups suggests divergent applications .
  • Metabolic Stability : Halogenated analogues () and sulfonyl derivatives () exhibit enhanced metabolic resistance, making them candidates for long-acting therapeutics .
  • Structural Flexibility : Piperidine-based compounds () may offer improved solubility and binding kinetics compared to pyrrolidine cores .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for this compound, and how can reaction conditions be optimized for yield and purity?

  • Methodological Answer : The compound is synthesized via multi-step protocols involving (i) nucleophilic substitution of pyrrolidin-3-ol derivatives with oxadiazole precursors (e.g., 1,2,4-oxadiazol-3-yl chloride) and (ii) coupling with biphenyl-4-yloxy ethanone. Key steps include refluxing in ethanol or DMF with catalysts like glacial acetic acid or POCl₃. For example, stereochemical control is achieved using enantiopure (3R)- or (3S)-pyrrolidin-3-ol derivatives, with yields improved by recrystallization from ethanol/chloroform (1:1) .

Q. How is structural characterization performed to confirm the target compound’s identity?

  • Methodological Answer : Use a combination of ¹H/¹³C-NMR to verify the biphenyl ether linkage (δ 6.8–7.5 ppm for aromatic protons), oxadiazole ring formation (distinctive C=N stretching at ~1600 cm⁻¹ in IR), and pyrrolidine substitution patterns. High-resolution mass spectrometry (HRMS) confirms molecular weight (e.g., [M+H]+ at m/z 378.15) .

Q. What solvent systems and chromatographic methods are effective for purification?

  • Methodological Answer : Silica gel column chromatography with ethyl acetate/hexane (3:7) or dichloromethane/methanol (9:1) resolves polar byproducts. For challenging separations (e.g., diastereomers), preparative HPLC with a C18 column and acetonitrile/water gradient is recommended .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies elucidate the role of the oxadiazole and biphenyl moieties in biological activity?

  • Methodological Answer : Design analogs with (i) oxadiazole replaced by isosteres (e.g., 1,3,4-thiadiazole) and (ii) biphenyl-4-yloxy substituted with electron-withdrawing/donating groups. Evaluate antiviral or enzyme inhibition (e.g., PARP-1) via dose-response assays (IC₅₀). For instance, replacing oxadiazole with thiadiazole in similar compounds reduced activity by >50%, suggesting oxadiazole’s critical hydrogen-bonding role .

Q. How can molecular docking resolve contradictions in reported target affinities?

  • Methodological Answer : Perform docking simulations (e.g., AutoDock Vina) using crystallographic data of target proteins (e.g., PARP-1, PDB ID: 4UND). Compare binding poses of enantiomers: (R)-pyrrolidine derivatives may exhibit stronger π-π stacking with biphenyl, while (S)-isomers form better hydrogen bonds with oxadiazole. Validate with mutagenesis studies (e.g., PARP-1 His862Ala mutation reduces binding by 70%) .

Q. What experimental strategies mitigate batch-to-batch variability in biological assays?

  • Methodological Answer : Standardize (i) compound purity (>95% by HPLC), (ii) cell lines (e.g., HEK293T for antiviral assays), and (iii) assay buffers (e.g., 10 mM Tris-HCl, pH 7.4). Include positive controls (e.g., remdesivir for antiviral studies) and use statistical models (ANOVA with Tukey post-hoc) to address variability .

Q. How does stereochemistry at the pyrrolidine ring influence pharmacokinetic properties?

  • Methodological Answer : Compare enantiomers via (i) logP measurements (shake-flask method) to assess lipophilicity and (ii) Caco-2 cell monolayers for permeability. (S)-enantiomers often show higher metabolic stability (e.g., t₁/₂ = 4.2 h vs. 2.8 h for (R)-isomers in microsomal assays) due to reduced CYP3A4-mediated oxidation .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.